molecular formula C9H8N2O2S2 B2903260 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone CAS No. 339008-93-4

4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone

Cat. No.: B2903260
CAS No.: 339008-93-4
M. Wt: 240.3
InChI Key: ABZCWVUPIFJPED-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone is a heterocyclic sulfone derivative characterized by a thiadiazole ring fused with a phenyl sulfone group. This compound has garnered attention in agrochemical research due to its structural similarity to tiadinil, a known systemic resistance inducer in plants . Its core structure combines a sulfur-containing thiadiazole ring with a sulfone group, which enhances stability and influences bioactivity. Studies highlight its role as an elicitor, demonstrating protective effects against phytopathogens like Botrytis cinerea in crops such as cucumber and pepper .

Properties

IUPAC Name

5-(benzenesulfonyl)-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZCWVUPIFJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Compound Name Core Structure Key Substituent Bioactivity (Example) Thermal Stability Reference
This compound Thiadiazole + phenyl sulfone Sulfone Plant resistance inducer High
4-Methyl-1,2,3-thiadiazol-5-yl urea Thiadiazole + urea Urea Moderate antifungal activity Moderate
5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole + amine Amine Weak antimicrobial activity Low
4-Ethyl-3-(4-methylthiadiazolyl)-s-triazole-5-thione Thiadiazole + triazole-thione Triazole-thione Enhanced π-π stacking Moderate

Table 2: Thermal Decomposition of Sulfone Derivatives at 350°C

Compound Additive Decomposition Products
Phenyl sulfone Methanol/KOH Phenol, SO₂
Dibenzothiophene sulfone Water Benzene derivatives, SO₂
Dodecyl sulfone None No significant cleavage

Biological Activity

4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound possesses a thiadiazole ring that is known for its diverse biological activities. The presence of the sulfone group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Heat Shock Protein 90 (hsp90) : This compound can inhibit hsp90, which plays a crucial role in protein folding and stability. Inhibition of hsp90 leads to the degradation of several oncoproteins, thereby disrupting cancer cell growth and proliferation.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which is critical for preventing further cell division .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : In a study involving LoVo and MCF-7 cancer cell lines, this compound showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation. These results indicate potent anti-proliferative effects with minimal toxicity observed in Daphnia assays .
Cell LineIC50 (µM)Toxicity (Daphnia)
LoVo2.44Low (<20%)
MCF-723.29Low (<20%)

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Antibacterial Activity : Derivatives of thiadiazole have been shown to exhibit significant antibacterial effects against Gram-positive bacteria. The presence of halogen substituents enhances this activity .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential:

  • Mechanism : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.

Case Studies

Several studies have focused on the biological activity of similar thiadiazole derivatives:

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer effects. Compound 2g exhibited significant anti-proliferative effects across multiple cancer cell lines .
  • Toxicity Assessments : Toxicity studies conducted on various thiadiazole derivatives indicated low lethality in aquatic models, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone?

  • Methodology : Synthesis typically involves coupling a thiadiazole precursor with a sulfone-bearing moiety. For example, reacting a thiadiazole derivative (e.g., 4-methyl-1,2,3-thiadiazol-5-thiol) with a benzyl sulfone under nucleophilic substitution conditions. Key steps include:

  • Reagent selection : Use of bases (e.g., K₂CO₃) to deprotonate the thiol group.
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR for substituent identification; IR for functional group analysis (e.g., sulfone S=O stretches at ~1300 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve 3D conformation using programs like SHELXL .

Q. What are the key structural features influencing its chemical behavior?

  • Planarity : The thiadiazole ring is planar, enabling π-π stacking with aromatic systems.
  • Sulfone group : Electron-withdrawing nature directs electrophilic substitution to specific positions.
  • Substituent effects : The methyl group enhances steric stability, while the phenyl sulfone contributes to solubility in polar solvents .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation of this compound?

  • Methodology :

  • Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key findings include:
  • Dihedral angles between thiadiazole and phenyl sulfone (e.g., 15–30°).
  • Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilizing crystal packing .

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

  • Comparative assays : Test the compound alongside structural analogs (e.g., urea-linked thiadiazoles) under standardized conditions .
  • Substituent analysis : Vary substituents (e.g., methyl vs. chloro groups) to isolate activity contributors.
  • Control experiments : Validate purity via HPLC and confirm absence of degradation products .

Q. What computational methods predict the reactivity of this compound?

  • Tools :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina.
  • MD simulations : Evaluate stability in aqueous vs. lipid environments .

Q. How to design derivatives for enhanced fungicidal activity?

  • Strategy :

  • Bioisosteric replacement : Substitute sulfone with sulfonamide or phosphonate groups.
  • Heterocycle fusion : Attach triazole or pyridine rings to modulate lipophilicity.
  • SAR studies : Correlate logP values (calculated via ChemAxon) with activity trends .

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